Azanidyl
Description
Azanidyl (NH⁻) is a nitrogen-centered anion derived from the deprotonation of ammonia (NH₃). According to IUPAC nomenclature, it is formally named "this compound" and classified as a radical ion with a single negative charge . It is a strong base, capable of abstracting protons in organic and inorganic reactions. This compound plays a critical role in coordination chemistry, forming complexes with transition metals (e.g., molybdenum in [Mo(C₁₁H₁₃N₃OS)O₂(C₂H₆OS)]) , and serves as a building block in pharmaceuticals such as sulfonamide derivatives .
Properties
Molecular Formula |
HN- |
|---|---|
Molecular Weight |
15.015 g/mol |
IUPAC Name |
nitrogen(1-) monohydride |
InChI |
InChI=1S/HN/h1H/q-1 |
InChI Key |
NUENPMRHRIHXSZ-UHFFFAOYSA-N |
Canonical SMILES |
[NH-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Chemical Properties
The following table summarizes key differences between azanidyl and related nitrogen-containing species:
Key Observations :
- This compound and azanide differ in protonation state, with azanide (H₂N⁻) being more basic due to increased electron density.
- Amidyllithium (LiNH), a derivative of this compound, is widely used in organometallic synthesis but is less stable than its sulfonamide counterparts .
Coordination Chemistry
This compound forms stable complexes with metals, as seen in molybdenum-based catalysts . In contrast, sulfonamide-azanidyl derivatives (e.g., silver sulfadiazine) exhibit reduced reactivity due to electron-withdrawing sulfonyl groups, making them suitable for topical antimicrobial applications .
Pharmaceutical Utility
- Sulfamethoxazole Sodium : Contains a sulfonamide-azanidyl group (C₁₀H₁₀N₃NaO₃S), acting as a dihydropteroate synthase inhibitor in antibiotics .
- Tipranavir Disodium : Features an this compound-sulfonyl moiety (C₃₁H₃₁F₃N₂Na₂O₅S) for HIV protease inhibition .
- Silver Sulfadiazine: Utilizes this compound to enhance stability and antimicrobial efficacy against Pseudomonas aeruginosa .
Comparison with Aziridines :
While this compound is a standalone ion, aziridines (three-membered rings with two carbons and one nitrogen) exhibit ring-strain-driven reactivity, enabling cycloaddition reactions (e.g., [3+3]-cycloaddition with α-diazocarbonyl compounds) . This compound lacks this strain but offers superior nucleophilicity.
Research Findings
- Crystal Packing : this compound-containing compounds like N-(6-methylpyridin-2-yl)mesitylenesulfonamide exhibit solvent-dependent dimorphism, influencing their pharmaceutical crystallinity .
- Biological Activity : Sulfonamide-azanidyl derivatives show broad-spectrum antibacterial activity, whereas simple this compound ions are too reactive for direct therapeutic use .
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